molecular formula C9H16N3O14P3 B12081068 2'-Amino-2'-deoxyuridine-5'-triphosphate

2'-Amino-2'-deoxyuridine-5'-triphosphate

Cat. No.: B12081068
M. Wt: 483.16 g/mol
InChI Key: RJZLOYMABJJGTA-UHFFFAOYSA-N
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Description

2’-Amino-2’-deoxyuridine-5’-triphosphate is a nucleotide analog that has garnered interest in various scientific fields due to its unique properties. This compound is a derivative of uridine triphosphate, where the 2’ hydroxyl group is replaced by an amino group. Its molecular formula is C9H16N3O14P3, and it has a molecular weight of 483.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2’-deoxyuridine-5’-triphosphate typically involves the protection of the amino group followed by phosphorylation. One common method includes the use of N-hydroxyphthalimide to protect the amino group during the synthesis . The protected nucleoside is then phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to yield the triphosphate .

Industrial Production Methods

Industrial production of 2’-Amino-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the protection of functional groups, selective phosphorylation, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Amino-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can inhibit further DNA synthesis by acting as a chain terminator. This inhibition occurs because the amino group at the 2’ position interferes with the normal base pairing and elongation process . The compound targets viral DNA polymerases, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-2’-deoxyuridine-5’-triphosphate is unique due to the presence of the amino group at the 2’ position, which significantly alters its chemical properties and biological activity. This modification allows it to act as a chain terminator in DNA synthesis, making it a valuable tool in molecular biology and antiviral research .

Properties

Molecular Formula

C9H16N3O14P3

Molecular Weight

483.16 g/mol

IUPAC Name

[[4-amino-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,10H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)

InChI Key

RJZLOYMABJJGTA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Origin of Product

United States

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